molecular formula C11H21FN2O2 B592284 Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate CAS No. 620611-27-0

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate

Cat. No.: B592284
CAS No.: 620611-27-0
M. Wt: 232.299
InChI Key: FCYNTMBZASDPHJ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and solubility. For Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, the molecular weight is approximately 236.31 g/mol, and the density is about 1.1±0.1 g/cm3 .

Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of compounds like omisertinib (AZD9291), a medication used for the treatment of certain types of lung cancer. A rapid synthetic method for producing tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, from commercially available materials has shown high yields and efficiency, indicating the importance of this compound in pharmaceutical chemistry (Zhao et al., 2017).

Role in Enzymatic Reactions

The compound has also been studied for its role in enzymatic reactions, specifically in the context of metabolism studies. For example, the metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, was investigated using a hepatic microsomal system. The study of its metabolites revealed insights into the metabolic pathways involving tert-butyl compounds, contributing to a better understanding of drug metabolism and pharmacokinetics (Yoo et al., 2008).

Synthesis of Advanced Pharmaceutical Intermediates

Moreover, this compound is a key starting material in the synthesis of advanced pharmaceutical intermediates, such as crizotinib, an anti-cancer drug. The compound has been synthesized through multi-step processes, demonstrating its versatility and value as a precursor to medically relevant molecules (Kong et al., 2016).

Applications in Antibacterial Research

Its derivatives have been evaluated for their antibacterial activities, contributing to the development of new therapeutic agents. For instance, derivatives of tert-butyl compounds have shown promising results in in vitro and in vivo studies against various bacterial strains, highlighting the potential of this compound in the discovery of new antibiotics (Bouzard et al., 1992).

Contribution to Organic Synthesis and Catalysis

The compound and its derivatives have found applications in organic synthesis and catalysis, illustrating its utility in constructing complex molecular architectures. Research into the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, showcases the role of this compound in enabling the development of novel cancer therapeutics (Zhang et al., 2018).

Future Directions

The future directions for research on Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds such as tert-butyl 4-aminobenzoate have been used in the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357 .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNTMBZASDPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653985
Record name tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620611-27-0
Record name tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 3-3 (11.0 g) and 25 mL ethanolamine was stirred at 60° C. for 1 h. The reaction was then allowed to cool to room temperature, poured into ice-water (100 mL), and extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with brine (150 mL), dried over MgSO4, filtered, and concentrated in vacuo, giving 5.82 g of crude 3-4 as a viscous amber oil. 1H NMR (CDCl3, 300 MHz): 3.94 (br, 2H), 3.08 (m, 2H), 1.85 (m, 2H), 1.51 (m, 4H), 1.44 (s, 9H); MS (Electrospray): m/z 218.2 (M−Me+H), 177.2 (M−t−Bu+H).
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-3 (8.83 g, 38.7 mmol) in 75 mL dry THF was added a solution of 1 M borane in THF (155 mL, 155 mmol) over 30 min. After 30 min more, the cold reaction was slowly quenched with EtOH (200 mL) and all solvent was removed in vacuo. The residue was taken up in saturated aq. NH4Cl/EtOAc (150 mL) and extracted with EtOAc (3×150 mL). The organic layers were washed with 1 N aq. NaOH, brine, dried over MgSO4, filtered, and concentrated in vacuo, giving crude 4-4 as a pale yellow oil. The crude amine 4-4 was carried forward. 1H NMR (CDCl3, 300 MHz): 3.94 (br, 2H), 3.08 (m, 2H), 1.85 (m, 2H), 1.51 (m, 4H), 1.44 (s, 9H); MS (Electrospray): m/z 218.2 (M−Me+H), 177.2 (M−t−Bu+H).
Name
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
155 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

The 4-[(1,3-dioxoisoindolin-2-yl)methyl]-4-fluoropiperidinecarboxylic acid tert-butyl ester was dissolved in ethanol (200 mL), and then hydrazine monohydrate (10.0 mL) was added. After stirring at room temperature for 2 hours, the precipitated solid was filtered out and the filtrate was concentrated under reduced pressure. The obtained crudely purified product was further purified by silica gel column chromatography (5% MeOH/CH2Cl2) to obtain 4-(aminomethyl)-4-fluoropiperidinecarboxylic acid tert-butyl ester. The compound was identified by 1H-NMR. The yield was 3.23 g (76%).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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